molecular formula C10H10N2O3 B3157388 2-(2-Aminoethoxy)isoindoline-1,3-dione CAS No. 848980-29-0

2-(2-Aminoethoxy)isoindoline-1,3-dione

Cat. No.: B3157388
CAS No.: 848980-29-0
M. Wt: 206.2 g/mol
InChI Key: QQVBSJGGYUFBKN-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an isoindoline core with an aminoethoxy substituent, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Aminoethoxy)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 plays a crucial role in the regulation of mood, reward, and addiction, and its modulation suggests a potential application as antipsychotic agents . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

This compound interacts with its targets by modulating their activity. It modulates the dopamine receptor D3, which could potentially be used as antipsychotic agents . Furthermore, it exerts a good competitive inhibition on AChE , which could increase the levels of acetylcholine, a neurotransmitter associated with memory and learning.

Biochemical Pathways

Its modulation of the dopamine receptor d3 suggests it may affect dopaminergic pathways, which are involved in mood regulation and reward processing . Its inhibition of AChE suggests it may influence cholinergic pathways, which are crucial for memory and learning .

Pharmacokinetics

Its potential as a therapeutic agent suggests it may have favorable adme properties that allow it to reach its targets in the body and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D3, potentially leading to antipsychotic effects . Its inhibition of AChE could lead to increased levels of acetylcholine, potentially improving memory and learning .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene under reflux conditions for 24 hours . Another approach utilizes deep eutectic solvents (DES) and concentrated solar radiation to accelerate the reaction .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to enhance yield and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact . These methods involve simple heating and purification techniques that align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques like reflux, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)isoindoline-1,3-dione is unique due to its specific substituent, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents .

Properties

IUPAC Name

2-(2-aminoethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVBSJGGYUFBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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